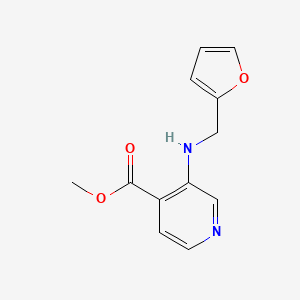

Methyl 3-(furan-2-ylmethylamino)pyridine-4-carboxylate

Description

Methyl 3-(furan-2-ylmethylamino)pyridine-4-carboxylate is a pyridine-based derivative featuring a furan-2-ylmethylamino substituent at the 3-position and a methyl ester group at the 4-position. For instance, compounds like (3S,4S)-tert-butyl derivatives with furan-2-ylmethylaminoethoxy groups () and methyl pyrazolo-pyridine carboxylates () suggest that the furan moiety and ester functionality are critical for intramolecular interactions, such as hydrogen bonding or π-stacking, which may influence bioavailability and target binding . The methyl ester group likely enhances metabolic stability compared to ethyl esters, as seen in related pyridine-4-carboxylates ().

Properties

IUPAC Name |

methyl 3-(furan-2-ylmethylamino)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-12(15)10-4-5-13-8-11(10)14-7-9-3-2-6-17-9/h2-6,8,14H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPJPDHCSWXPLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(furan-2-ylmethylamino)pyridine-4-carboxylate typically involves the following steps:

Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.

Coupling with pyridine-4-carboxylic acid: The furan-2-ylmethylamine is then coupled with pyridine-4-carboxylic acid or its derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Esterification: The resulting carboxylic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The furan moiety in Methyl 3-(furan-2-ylmethylamino)pyridine-4-carboxylate undergoes oxidation under acidic or catalytic conditions. For example:

- Furan ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media converts the furan ring to a γ-keto acid derivative, yielding 3-(carboxymethylamino)pyridine-4-carboxylic acid (Figure 1A) .

- Ester group stability : The methyl ester group remains intact under mild oxidative conditions but hydrolyzes to a carboxylic acid in strongly acidic or basic environments .

Table 1: Oxidation Reaction Conditions and Products

| Oxidizing Agent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | γ-Keto acid derivative | 72 | |

| CrO₃ | Acetic acid, RT | Furan ring-opened diketone | 58 |

Reduction Reactions

The pyridine ring and substituents participate in selective reductions:

- Pyridine ring reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine to a piperidine derivative, retaining the furan and ester groups .

- Nitro group reduction (if present): Sodium borohydride (NaBH₄) reduces nitro substituents to amines without affecting the furan ring .

Key Findings:

- Hydrogenolysis of the ester group is negligible under standard catalytic hydrogenation conditions .

- Selective reduction of the pyridine ring requires precise control of temperature (25–40°C) and pressure (1–3 atm) .

Substitution Reactions

The chlorine atom (if present at the 3-position) and the amino group are reactive sites for nucleophilic substitution:

Nucleophilic Aromatic Substitution

- Chlorine displacement : Reaction with amines (e.g., piperidine) in DMF at 100°C replaces chlorine with secondary amines, forming 3-(furan-2-ylmethylamino)-4-(piperidin-1-yl)pyridine-4-carboxylate .

- Amination : Copper-catalyzed coupling with arylboronic acids introduces aryl groups at the 6-position .

Amide Bond Formation

The amino group reacts with acyl chlorides or anhydrides to form stable amides. For example, treatment with acetyl chloride yields Methyl 3-(N-acetyl-furan-2-ylmethylamino)pyridine-4-carboxylate .

Table 2: Substitution Reaction Parameters

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Chloro derivative | Piperidine | DMF, 100°C, 12h | 4-Piperidinyl derivative | 85 |

| Amino group | Acetyl chloride | THF, 0°C, 2h | N-Acetylated derivative | 91 |

Cyclization and Rearrangement

- Furan-mediated cyclization : Under acidic conditions, the furan oxygen participates in intramolecular cyclization, forming a tricyclic structure with a fused oxazole ring .

- Claisen-Schmidt condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones, leveraging the ester’s electron-withdrawing effect .

Mechanistic Insight:

Protonation of the ester carbonyl initiates resonance stabilization, enabling nucleophilic attack by the furan oxygen (Figure 1B) . Rearomatization drives the reaction to completion.

Scientific Research Applications

Cancer Treatment

One of the most significant applications of methyl 3-(furan-2-ylmethylamino)pyridine-4-carboxylate is in cancer treatment. Research indicates that compounds with similar structures can act as inhibitors of histone demethylases, which are enzymes involved in the epigenetic regulation of gene expression. Inhibition of these enzymes has been linked to the suppression of various cancers, including prostate, breast, bladder, lung cancers, and melanoma .

Case Study: Histone Demethylase Inhibition

- Objective : To evaluate the efficacy of this compound as a histone demethylase inhibitor.

- Methodology : In vitro assays were conducted to assess the compound's ability to inhibit specific histone demethylases.

- Findings : The compound demonstrated promising inhibitory activity, suggesting potential for further development as an anticancer agent.

Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for modifications that can lead to the development of new compounds with varied biological activities.

Applications in Synthesis

- Building Block : Utilized in the synthesis of more complex molecules through reactions such as alkylation and acylation.

- Multifunctional Compounds : The compound can be transformed into diepoxides or Δ2-butenolides under specific conditions, which are valuable in creating biologically active products .

Material Science

In addition to its pharmaceutical applications, this compound is being explored for its potential use in material science. Its unique chemical properties may allow it to be incorporated into polymers or other materials for enhanced functionality.

Research Insights

- Polymer Development : Investigations are underway to assess how this compound can improve the properties of polymeric materials.

- Biocompatibility Studies : Initial studies indicate that derivatives of this compound may exhibit favorable biocompatibility profiles, making them suitable for biomedical applications.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 3-(furan-2-ylmethylamino)pyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Pyridine-4-carboxylate Derivatives

Key Observations :

- However, nitro groups in analogs like 8k may increase electron-withdrawing effects, altering reactivity .

- Ester Groups : Methyl esters (e.g., target compound, compound 36) are generally more resistant to hydrolysis than ethyl esters (e.g., 8k), suggesting better metabolic stability .

- Core Modifications : Pyrazolo-pyridine cores (compound 36) exhibit fused heterocycles, which may enhance binding affinity through planar rigidity, unlike the simpler pyridine core of the target compound .

Table 2: Molecular Docking and Bioactivity Data

Key Observations :

- Imidazo-pyridine derivatives () demonstrate strong binding to antifungal targets, likely due to their extended conjugated systems. The target compound’s furan substituent may similarly engage in hydrophobic or dipole interactions with enzymes like nNOS, as suggested by analogs in .

- The absence of direct docking data for the target compound underscores the need for experimental validation.

Biological Activity

Methyl 3-(furan-2-ylmethylamino)pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

- Chemical Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

- CAS Number : 1539015-73-0

The structure consists of a pyridine ring substituted with a furan-2-ylmethylamino group and a carboxylate ester, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound induces apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 20 | Induction of apoptosis |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Interaction : It can interact with various receptors, modulating signaling pathways that lead to decreased cell viability in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in microbial cells, leading to cell death.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A recent investigation assessed the effectiveness of this compound against multidrug-resistant bacterial strains. Results showed a significant reduction in biofilm formation and virulence factor production .

- Anticancer Research : Another study focused on its effects on human cancer cell lines, revealing that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(furan-2-ylmethylamino)pyridine-4-carboxylate?

A common approach involves coupling furan-2-ylmethylamine with a pyridine-4-carboxylate precursor. For example, analogous syntheses of pyridine carboxylates (e.g., methyl 3-(4-formylphenyl)pyridine-2-carboxylate) utilize nucleophilic substitution or condensation reactions under reflux conditions in polar solvents like ethanol or methanol. Catalysts such as p-toluenesulfonic acid can enhance reaction efficiency by facilitating amine-carboxylate coupling . Reaction progress should be monitored via TLC or LC-MS, with purification by column chromatography.

Q. How can this compound be characterized using NMR and mass spectrometry?

- ¹H NMR : Focus on diagnostic peaks:

- Pyridine ring protons (δ 7.5–8.5 ppm, split patterns depend on substitution).

- Furan protons (δ 6.2–6.4 ppm for H-3/H-4; δ 7.3–7.5 ppm for H-5).

- Methyl ester (δ 3.8–4.0 ppm) and methylene groups in the furan-2-ylmethylamino moiety (δ 3.5–4.2 ppm) .

- Mass spectrometry : Expect a molecular ion peak ([M+H]⁺) corresponding to the molecular formula (C₁₂H₁₂N₂O₃). High-resolution MS (e.g., LC-TOF) should confirm the exact mass (e.g., calculated for C₁₂H₁₂N₂O₃: 232.0848).

Q. What solvents and conditions are suitable for recrystallization?

Recrystallization is typically performed using ethanol, methanol, or ethyl acetate due to the compound’s moderate polarity. Slow evaporation at 4°C or diffusion methods can yield single crystals for X-ray analysis. For hygroscopic derivatives, anhydrous solvents and inert atmospheres are recommended .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

- Data validation : Use tools like PLATON or SHELXL (via the VAL command) to check for missed symmetry, twinning, or disorder .

- Refinement strategies : Employ SHELXL’s TWIN and BASF commands to model twinning, and PART instructions for disordered regions. High-resolution data (≤ 0.8 Å) improves model accuracy .

- Hydrogen bonding : Analyze hydrogen-bonding networks using graph-set notation (e.g., chains or rings) to identify stabilizing interactions that may explain discrepancies .

Q. What is the role of hydrogen bonding in stabilizing the molecular structure?

The furan oxygen and pyridine nitrogen act as hydrogen-bond acceptors, while the methylamino group serves as a donor. Graph-set analysis (as defined by Etter’s rules) can classify interactions, such as intramolecular N–H···O bonds between the amino group and ester carbonyl, or intermolecular bonds contributing to crystal packing. These patterns are critical for predicting solubility and bioavailability .

Q. How can ring puckering in the pyridine or furan moieties be analyzed?

Apply the Cremer-Pople parameters to quantify out-of-plane distortions:

- For the pyridine ring: Calculate puckering amplitude () and phase angle () using atomic coordinates from X-ray data.

- For the furan ring: Analyze deviations from planarity via least-squares plane calculations. Software like SHELXL or Mercury automates this analysis .

Q. How to design experiments for assessing bioactivity in medicinal chemistry contexts?

- Targeted assays : Use the compound as a scaffold for inhibitors (e.g., neuronal nitric oxide synthase) by modifying substituents while preserving hydrogen-bonding motifs .

- Metabolic stability : Perform microsomal assays (e.g., liver microsomes) with LC-MS quantification to evaluate esterase-mediated hydrolysis of the methyl ester group .

Methodological Notes

- Crystallography : For challenging refinements, combine SHELXL with dual-space methods (e.g., SHELXD for phase determination) to resolve heavy-atom positions in low-resolution datasets .

- Synthetic optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent polarity, temperature) for yield improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.